molecular formula C11H9ClN2 B8580148 4-chloro-5-(4-methylphenyl)pyrimidine

4-chloro-5-(4-methylphenyl)pyrimidine

Cat. No.: B8580148
M. Wt: 204.65 g/mol
InChI Key: CDTIOSNDFAJVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2 It is a derivative of pyrimidine, where a chlorine atom is substituted at the 4th position and a p-tolyl group (a benzene ring with a methyl group) is substituted at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-methylphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with p-tolylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Toluene, ethanol, and other organic solvents.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-5-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3

InChI Key

CDTIOSNDFAJVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-5-(p-tolyl)pyrimidine (9 g, 48 mmol) and phosphorous oxychloride (44 ml) was heated under reflux for 2 hours. After the reaction mixture was concentrated to dryness, the residue was poured into iced water to precipitate crystals which were extraced with methylene chloride. The extract was washed with water, dried and concentrated to dryness. The residue was purified by column chromatography on silica gel to afford colorless powders (7 g, 71%), m.p. 67°-70° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Yield
71%

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